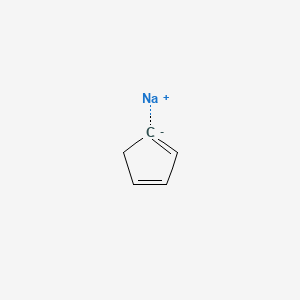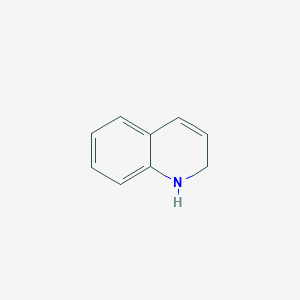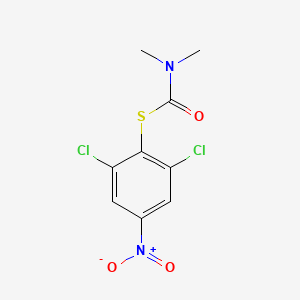
sodium;cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;cyclopenta-1,3-diene is an organosodium compound with the chemical formula C₅H₅Na. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organometallic chemistry, particularly in the synthesis of metallocenes and other cyclopentadienyl derivatives .
Méthodes De Préparation
sodium;cyclopenta-1,3-diene is commercially available as a solution in tetrahydrofuran (THF). It is typically prepared by treating cyclopentadiene with sodium. The reaction can be conducted by heating a suspension of molten sodium in dicyclopentadiene . The general reaction is as follows: [ 2 \text{Na} + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{NaC}_5\text{H}_5 + \text{H}_2 ]
In former times, sodium was provided in the form of “sodium wire” or “sodium sand,” a fine dispersion of sodium prepared by melting sodium in refluxing xylene and rapidly stirring . Sodium hydride is also a convenient base for this preparation: [ \text{NaH} + 2 \text{C}_5\text{H}_6 \rightarrow \text{NaC}_5\text{H}_5 + \text{H}_2 ]
Analyse Des Réactions Chimiques
sodium;cyclopenta-1,3-diene undergoes various types of reactions, including:
Substitution Reactions: It reacts with metal halides to form metallocenes. For example[ 2 \text{NaC}_5\text{H}_5 + \text{FeCl}_2 \rightarrow \text{Fe}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ]
Addition Reactions: It can react with carbonyl compounds to form substituted cyclopentadienyl derivatives[ \text{NaC}_5\text{H}_5 + \text{O}=\text{C}(\text{OEt})_2 \rightarrow \text{NaC}_5\text{H}_4\text{CO}_2\text{Et} + \text{NaOEt} ]
Common reagents used in these reactions include metal halides and carbonyl compounds, and the major products formed are metallocenes and substituted cyclopentadienyl derivatives .
Applications De Recherche Scientifique
sodium;cyclopenta-1,3-diene has a wide range of applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are used in the synthesis of biologically active compounds.
Industry: this compound is used in the production of materials with specific electronic properties, such as those used in battery technology.
Mécanisme D'action
The mechanism by which sodiumcyclopentadienide exerts its effects is primarily through its ability to donate electrons and form stable complexes with metals. The cyclopentadienide anion (C₅H₅⁻) acts as a ligand, coordinating with metal centers to form metallocenes. This coordination stabilizes the metal center and facilitates various catalytic processes .
Comparaison Avec Des Composés Similaires
sodium;cyclopenta-1,3-diene is unique due to its ability to form stable metallocene complexes. Similar compounds include:
Potassiumcyclopentadienide (C₅H₅K): Similar in reactivity but less commonly used due to the higher reactivity of potassium.
Lithiumcyclopentadienide (C₅H₅Li): Often used in similar applications but can be more reactive and less stable than sodiumcyclopentadienide.
Tetrabutylammoniumcyclopentadienide (C₅H₅NBu₄): Used in ionic form and supported entirely by ionic bonding.
These compounds share similar reactivity patterns but differ in their stability and ease of handling, making sodiumcyclopentadienide a preferred choice in many applications.
Propriétés
Formule moléculaire |
C5H5Na |
|---|---|
Poids moléculaire |
88.08 g/mol |
Nom IUPAC |
sodium;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 |
Clé InChI |
JQUZTGJSSQCTPV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=[C-]1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B8789722.png)






![4-Bromo-6-morpholinobenzo[c][1,2,5]oxadiazole](/img/structure/B8789768.png)

